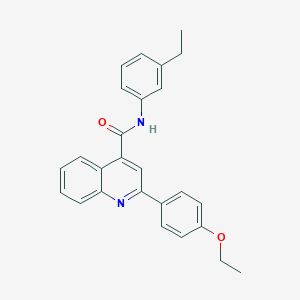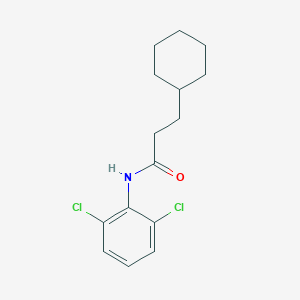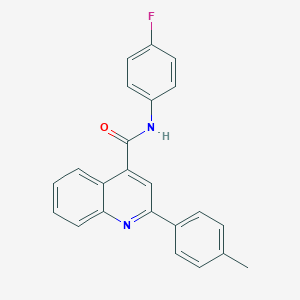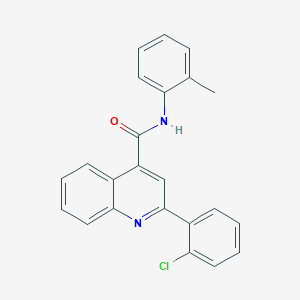![molecular formula C16H16N2O2S B333883 3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B333883.png)
3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For instance, a thiophene derivative can be reacted with a pyrimidine derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide to form the thienopyrimidine core.
Substitution Reactions: The introduction of the 2-methoxy-5-methylphenyl group can be achieved through electrophilic aromatic substitution reactions. This involves reacting the thienopyrimidine core with a suitable aryl halide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Methylation: The methyl groups at positions 5 and 6 of the thienopyrimidine ring can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are often chosen based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific enzymes or receptors in the body. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-(2-Methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-(2-Methoxy-5-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the 2-methoxy-5-methylphenyl group in 3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE imparts unique electronic and steric properties that differentiate it from similar compounds
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-9-5-6-13(20-4)12(7-9)18-8-17-15-14(16(18)19)10(2)11(3)21-15/h5-8H,1-4H3 |
InChI Key |
WBJPBNXVDAAHNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C(=C(S3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C(=C(S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B333801.png)
![5-(4-bromophenyl)-3-chloro-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333803.png)
![2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B333804.png)
![ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B333807.png)

![5-(4-bromophenyl)-3-chloro-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333810.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333811.png)
![5-(4-bromophenyl)-N-(5-chloropyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333812.png)

![5-(4-bromophenyl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333817.png)

![2-(4-{[5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinyl)phenyl methyl ether](/img/structure/B333820.png)
![2-Ethyl-1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B333822.png)
